Cas no 1958063-12-1 (1-(3-amino-7-quinolyl)ethanone)

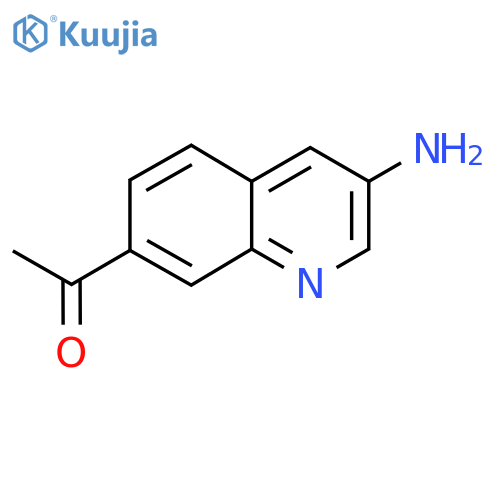

1958063-12-1 structure

商品名:1-(3-amino-7-quinolyl)ethanone

CAS番号:1958063-12-1

MF:C11H10N2O

メガワット:186.20990228653

MDL:MFCD30183578

CID:4633280

PubChem ID:126455210

1-(3-amino-7-quinolyl)ethanone 化学的及び物理的性質

名前と識別子

-

- 1-(3-Aminoquinolin-7-yl)ethanone

- AMY25989

- SB68592

- K10082

- A928740

- 1-(3-amino-7-quinolyl)ethanone

- AKOS030529260

- MFCD30183578

- AS-49665

- 1958063-12-1

-

- MDL: MFCD30183578

- インチ: 1S/C11H10N2O/c1-7(14)8-2-3-9-4-10(12)6-13-11(9)5-8/h2-6H,12H2,1H3

- InChIKey: OAUFVQZQJSYAFX-UHFFFAOYSA-N

- ほほえんだ: O=C(C)C1C=CC2=CC(=CN=C2C=1)N

計算された属性

- せいみつぶんしりょう: 186.079312947g/mol

- どういたいしつりょう: 186.079312947g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 14

- 回転可能化学結合数: 1

- 複雑さ: 229

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 56

- 疎水性パラメータ計算基準値(XlogP): 1.3

じっけんとくせい

- 密度みつど: 1.2±0.1 g/cm3

- ふってん: 384.0±22.0 °C at 760 mmHg

- フラッシュポイント: 186.0±22.3 °C

- じょうきあつ: 0.0±0.9 mmHg at 25°C

1-(3-amino-7-quinolyl)ethanone セキュリティ情報

- シグナルワード:warning

- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- 警告文: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

1-(3-amino-7-quinolyl)ethanone 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM240043-1g |

1-(3-Aminoquinolin-7-yl)ethanone |

1958063-12-1 | 97% | 1g |

$1221 | 2022-09-01 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBKR2429-250MG |

1-(3-amino-7-quinolyl)ethanone |

1958063-12-1 | 95% | 250MG |

¥ 2,329.00 | 2023-03-08 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBKR2429-5G |

1-(3-amino-7-quinolyl)ethanone |

1958063-12-1 | 95% | 5g |

¥ 17,463.00 | 2023-03-08 | |

| eNovation Chemicals LLC | D531036-1g |

1-(3-aminoquinolin-7-yl)ethanone |

1958063-12-1 | 96% | 1g |

$1395 | 2024-05-24 | |

| Alichem | A189008074-1g |

1-(3-Aminoquinolin-7-yl)ethanone |

1958063-12-1 | 97% | 1g |

$1131.20 | 2023-09-02 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBKR2429-500mg |

1-(3-amino-7-quinolyl)ethanone |

1958063-12-1 | 95% | 500mg |

¥3878.0 | 2024-04-23 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBKR2429-1g |

1-(3-amino-7-quinolyl)ethanone |

1958063-12-1 | 95% | 1g |

¥5816.0 | 2024-04-23 | |

| Ambeed | A533254-250mg |

1-(3-Aminoquinolin-7-yl)ethanone |

1958063-12-1 | 97% | 250mg |

$475.0 | 2024-04-22 | |

| Ambeed | A533254-100mg |

1-(3-Aminoquinolin-7-yl)ethanone |

1958063-12-1 | 97% | 100mg |

$298.0 | 2024-04-22 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBKR2429-250mg |

1-(3-amino-7-quinolyl)ethanone |

1958063-12-1 | 95% | 250mg |

¥2328.0 | 2024-04-23 |

1-(3-amino-7-quinolyl)ethanone 関連文献

-

Nele Veldeman,Ewald Janssens,Klavs Hansen,Jorg De Haeck,Roger E. Silverans,Peter Lievens Faraday Discuss., 2008,138, 147-162

-

Xiao-Hui Guan,Liu Yang,Xin Guan,Guang-Sheng Wang RSC Adv., 2015,5, 36185-36191

-

Lukas Mai,Nils Boysen,Ersoy Subaşı,Teresa de los Arcos,Detlef Rogalla,Guido Grundmeier,Claudia Bock,Hong-Liang Lu,Anjana Devi RSC Adv., 2018,8, 4987-4994

-

Daniel T. Weiss,Philipp J. Altmann,Stefan Haslinger,Christian Jandl,Alexander Pöthig,Mirza Cokoja,Fritz E. Kühn Dalton Trans., 2015,44, 18329-18339

-

Danni Chang,Zhen Ma,Xiaoping Li,Xinzhong Hu Food Funct., 2021,12, 12706-12723

1958063-12-1 (1-(3-amino-7-quinolyl)ethanone) 関連製品

- 527674-00-6(2-(1-Methyl-4-piperidinyl)azepane)

- 2731007-42-2(methyl 3-(5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl)benzoate)

- 1261614-82-7(3-Bromo-3',5'-difluoropropiophenone)

- 19742-92-8(3,3'-Dichlorodiphenyl disulfide)

- 1060811-85-9(1-1-(2-chloropyridin-4-yl)cyclopropylmethanamine)

- 1895338-79-0((3-hydroxyphenyl)methanesulfonamide)

- 677749-53-0(6-chloro-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-8-fluoro-4(1H)-quinolinone)

- 940203-36-1(2-({4-[(3-Methylbutanoyl)amino]anilino}carbonyl)-cyclohexanecarboxylic acid)

- 1032073-18-9(1-(3,5-dimethyl-1H-pyrazol-4-yl)sulfonylpiperidine-4-carboxylic acid hydrochloride)

- 2172040-37-6(3-{1-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanoylazetidin-3-yl}propanoic acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1958063-12-1)1-(3-amino-7-quinolyl)ethanone

清らかである:99%/99%/99%

はかる:100mg/250mg/1g

価格 ($):268.0/428.0/1110.0